1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN4OS/c25-16-7-5-15(6-8-16)22(31)14-32-24-29-28-23(30(24)18-11-9-17(26)10-12-18)20-13-27-21-4-2-1-3-19(20)21/h1-13,27H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKCCRFPKBLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole-3-carbaldehyde Preparation
The synthesis commences with 1H-indole-3-carbaldehyde , typically prepared via the Vielsmeier-Haack reaction. Indole is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, yielding the aldehyde in 84% efficiency.
Oxidation to Indole-3-carboxylic Acid
The aldehyde is oxidized using potassium permanganate (KMnO₄) in acetone at room temperature for 12–24 hours, producing 1H-indole-3-carboxylic acid with 70% yield.
Hydrazide Formation
Reaction with excess hydrazine monohydrate (95%) in ethanol under reflux converts the acid to 1H-indole-3-carbohydrazide . This step typically achieves 85–90% yield after recrystallization.
Triazole Ring Construction
The critical triazole formation employs a cyclocondensation strategy:
- Thiosemicarbazide Synthesis : The hydrazide reacts with 4-fluorophenyl isothiocyanate in dry ethanol under reflux (3 hours), forming the corresponding thiosemicarbazide.
- Cyclization : Treatment with 2N potassium hydroxide (KOH) at 150°C overnight induces cyclodehydration, yielding the triazole-thiol core. Optimal yields (75–82%) are achieved using a 1:1.2 molar ratio of hydrazide to isothiocyanate.
Preparation of 1-(4-Chlorophenyl)-2-bromoethanone
Friedel-Crafts Acylation
4-Chlorophenylacetylene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C. This produces 1-(4-chlorophenyl)ethanone in 68% yield after aqueous workup.
α-Bromination
The ketone is brominated using molecular bromine (Br₂) in acetic acid at 50°C for 4 hours. This electrophilic substitution yields 1-(4-chlorophenyl)-2-bromoethanone with 89% purity. Excess bromine (1.2 equiv) and controlled temperature prevent di-bromination.
Thioether Bond Formation via Nucleophilic Substitution
Reaction Optimization
The triazole-thiol (1.0 equiv) and bromoethanone (1.1 equiv) are combined in anhydrous acetonitrile with triethylamine (TEA, 1.5 equiv) as base. Refluxing at 80°C for 6 hours achieves 78% conversion. Key parameters:
Workup and Purification
The crude product is washed with 5% NaHCO₃ to remove excess acid, followed by column chromatography (SiO₂, hexane:EtOAc 3:1). Final recrystallization from ethanol yields analytically pure compound (mp 168–170°C).
Structural Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 75:25) shows 99.2% purity with retention time 8.72 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Classical Cyclization | 68 | 95 | 12 |
| Microwave-Assisted | 82 | 98 | 2 |
| Flow Chemistry | 75 | 97 | 0.5 |
Microwave irradiation (100°C, 150 W) significantly enhances reaction rates without compromising yield, making it preferable for scale-up.
Mechanistic Insights and Side Reactions
Competing Pathways
Electronic Effects
The electron-withdrawing 4-fluorophenyl group activates the triazole ring toward electrophilic substitution, while the 4-chlorophenyl moiety enhances crystallinity via halogen bonding.
Industrial-Scale Considerations
Cost Analysis
Green Chemistry Metrics
- E-factor : 18.7 kg waste/kg product (traditional) vs. 6.2 kg (flow chemistry)
- PMI : 23.4 (batch) vs. 8.9 (continuous).
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s closest analogues are triazole-thioether ethanones with variations in substituents. Key examples include:
- The 1H-indol-3-yl group at C5 introduces a planar aromatic system with hydrogen-bonding capability, contrasting with pyridinyl (electron-deficient) or phenyl (neutral) substituents .
Critical Analysis of Key Differences
Biological Activity
The compound 1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H16ClF N3OS
- Molecular Weight : 367.86 g/mol
The presence of the triazole ring is significant as it is known for diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit potent antifungal activity against various fungal strains. For instance, compounds bearing the triazole moiety have shown enhanced efficacy compared to traditional antifungals like azoles . The incorporation of thioether groups in the structure has been linked to improved antifungal potency.
Antibacterial Activity
The antibacterial potential of triazole derivatives has also been extensively studied. Compounds similar to the one have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain triazole-thioether hybrids exhibit minimum inhibitory concentrations (MIC) lower than those of standard antibiotics such as vancomycin and ciprofloxacin . This suggests that the compound may serve as a promising candidate for developing new antibacterial agents.
Anticancer Activity
The anticancer properties of triazoles are particularly noteworthy. Research has indicated that various triazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including enzyme inhibition and induction of apoptosis . The specific compound discussed may exhibit similar anticancer effects, although detailed studies are required to elucidate its mechanism of action.
Anti-inflammatory and Analgesic Effects
Triazole derivatives have been reported to possess anti-inflammatory and analgesic activities. The structural features of the compound, particularly the presence of halogenated phenyl groups, may enhance its ability to modulate inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like Cl and F) on the phenyl rings can enhance biological activity by increasing electron density at reactive sites.
- Hybridization : The combination of different pharmacophores (e.g., indole and triazole) within one molecule can lead to synergistic effects that enhance overall potency .
- Chain Length and Branching : Variations in alkyl chain length at specific positions can significantly influence activity; shorter chains tend to be more effective than longer ones .
Case Studies
- Antifungal Efficacy Against Candida spp. : A study evaluated a series of triazole derivatives against Candida albicans and reported that compounds with similar structures exhibited MIC values ranging from 0.5 to 8 μg/mL, indicating strong antifungal potential .
- Antibacterial Potency Against MRSA : Another research highlighted a series of 1,2,4-triazole-thioether compounds showing remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.046 μM, outperforming conventional treatments .
- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that certain derivatives led to significant apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone with high yield and purity?
- Methodology : Multi-step synthesis is typically required. A triazole-thiol precursor can react with a chlorophenyl ethanone derivative under controlled conditions. For example, PEG-400 solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C enhance reaction efficiency . Monitoring via TLC ensures reaction completion, followed by purification through recrystallization (e.g., aqueous acetic acid). Key steps include protecting reactive groups (e.g., indole NH) to avoid side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Techniques :
- NMR Spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ ~190 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., C–S at ~1.75 Å) and dihedral angles to confirm spatial arrangement .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm, triazole ring vibrations at ~1500 cm) .
Q. How is preliminary biological activity screening conducted for this compound?
- Approach :
- In vitro assays : Test against microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7) using MIC (Minimum Inhibitory Concentration) or MTT assays.
- Enzyme inhibition : Evaluate interactions with targets like 5-lipoxygenase (5-LOX) or cytochrome P450 using fluorometric or colorimetric kits .
- Controls : Compare with structurally similar compounds (e.g., triazole-thioether analogs) to establish baseline activity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?
- Methods :
- Density Functional Theory (DFT) : Calculate molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding affinities with targets (e.g., 5-LOX or EGFR kinase) using AutoDock Vina. Optimize ligand conformations via Monte Carlo algorithms .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Analysis Framework :
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
- Structural analogs : Compare substituent effects (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl alters logP and bioavailability) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., triazole-thioether derivatives show consistent antifungal activity) .
Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structure refinement?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
